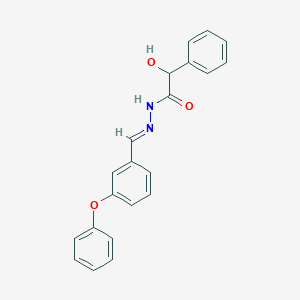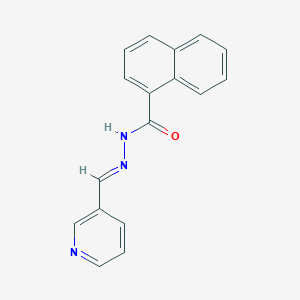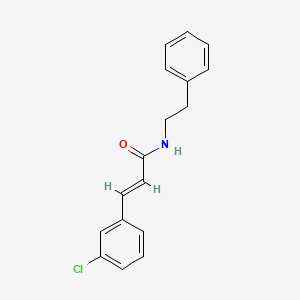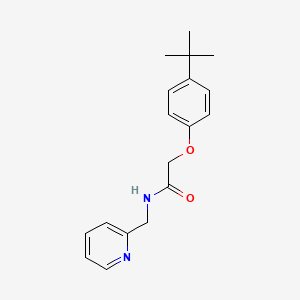![molecular formula C19H27NO B5877819 2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
2-adamantyl[2-(2-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly referred to as ALEPH-2 and is a derivative of amphetamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
Mechanism of Action
The mechanism of action of ALEPH-2 is not fully understood. However, it has been reported to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
ALEPH-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and motivation. ALEPH-2 has also been reported to increase the release of norepinephrine, which can lead to increased alertness and attention. However, further studies are needed to fully understand the biochemical and physiological effects of ALEPH-2.
Advantages and Limitations for Lab Experiments
ALEPH-2 has several advantages for laboratory experiments. It has been reported to exhibit high selectivity for the dopamine and serotonin transporters, which makes it a potential candidate for the development of selective ligands for these receptors. ALEPH-2 has also been reported to exhibit low toxicity, which makes it a potential candidate for further preclinical studies. However, ALEPH-2 has some limitations for laboratory experiments. Its synthesis is complex, which makes it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of ALEPH-2. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies are needed to optimize its synthesis and improve its selectivity and potency. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter. Further studies are needed to fully understand its binding affinity and potential applications in drug discovery.
Synthesis Methods
The synthesis of ALEPH-2 involves the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetonitrile. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of ALEPH-2. Other methods of synthesis have also been reported, including the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetaldehyde in the presence of sodium borohydride.
Scientific Research Applications
ALEPH-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of various neurological disorders, including depression and Parkinson's disease. ALEPH-2 has also been studied for its potential use in drug discovery, as it has been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-5-3-2-4-15(18)6-7-20-19-16-9-13-8-14(11-16)12-17(19)10-13/h2-5,13-14,16-17,19-20H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNHKBMZDOCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)

